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molecular formula C9H13ClN4O2S B1370452 1-(6-Chloropyrimidin-4-yl)-4-mesylpiperazine

1-(6-Chloropyrimidin-4-yl)-4-mesylpiperazine

Cat. No. B1370452
M. Wt: 276.74 g/mol
InChI Key: NDLVECWNBUQXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122551B2

Procedure details

A mixture of 4,6-dichloropyrimidine (39.4 g), 1-mesylpiperazine hydrochloride (55.7 g) and triethylamine (116 ml) in ethanol (500 ml) was stirred at reflux temperature for 4 hours. The mixture was then stirred at room temperature for 12 hours. The solid, which had separated, was collected by filtration, slurry washed with ethanol (2×80 ml, 160 ml) then with diethyl ether (150 ml), and dried to give 1-(6-chloropyrimidin-4-yl)-4-mesylpiperazine as a cream solid (71.9 g). mp 200–202° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.Cl.[S:10]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([CH3:13])(=[O:12])=[O:11].C(N(CC)CC)C>C(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:17]2[CH2:18][CH2:19][N:14]([S:10]([CH3:13])(=[O:12])=[O:11])[CH2:15][CH2:16]2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
55.7 g
Type
reactant
Smiles
Cl.S(=O)(=O)(C)N1CCNCC1
Name
Quantity
116 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solid, which had separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration, slurry
WASH
Type
WASH
Details
washed with ethanol (2×80 ml, 160 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether (150 ml), and dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 71.9 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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